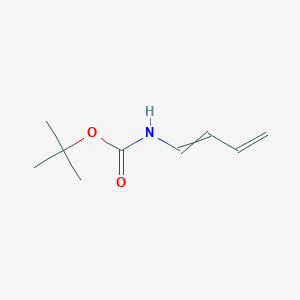
Thiophen-3-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophen-3-ylmethanamine hydrochloride (TPMH) is an organic compound used in scientific research. It is a derivative of the aminothiophenol family and is used as a building block for various biological molecules. TPMH is a versatile compound that has been used in a variety of research applications, including in vitro and in vivo studies. It has been used to investigate the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of various compounds. In addition, TPMH has been used to study the advantages and limitations of lab experiments.
Scientific Research Applications
Anticancer Activities
A study on the synthesis, characterization, and anticancer activities of a novel thiophenylchromane derivative highlighted its moderate anticancer activity against the HepG2 cancer cell line, with the compound exhibiting higher toxicity in comparison to 3-acetyl-4-hydroxycoumarin against HepG2 cells (Vaseghi et al., 2021).
Corrosion Inhibition
Research on the inhibition of corrosion of mild steel X52 in acid solutions by a new synthesized thiophene Schiff base demonstrated that this compound is an effective corrosion inhibitor, with its efficiency increasing with the inhibitor concentration (Daoud et al., 2014).
Antimicrobial and Anticancer Evaluation
A synthesized thiophene compound, evaluated for its antimicrobial activity against various microorganisms, showed effective antibacterial activity. Additionally, molecular docking studies were conducted to understand its binding nature with a lung cancer protein (Cakmak et al., 2022).
Learning and Memory Effects in Mice
The synthesis of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate (hydrochloride) and its effects on learning and memory in mice indicated that the compound facilitates learning and memory (Jiang Jing-ai, 2006).
Biological Activity of Zinc(II) and Silver(I) Complexes
The antimycobacterial activity of silver(I) and zinc(II) complexes with a Schiff base containing thiophene was reported, with both complexes showing effectiveness against Mycobacterium tuberculosis (Silva et al., 2014).
Safety and Hazards
Thiophen-3-ylmethanamine hydrochloride is labeled with the GHS07 pictogram . It has the signal word “Warning” and the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
- Specifically, it inhibits the enzyme squalene monooxygenase (also known as squalene epoxidase ), which plays a crucial role in ergosterol biosynthesis in fungi .
- Ergosterol is essential for fungal cell membrane integrity, so its depletion weakens the fungal cell wall, leading to cell death .
Target of Action
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
thiophen-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS.ClH/c6-3-5-1-2-7-4-5;/h1-2,4H,3,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWJIHMNGIOCCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115132-84-8 |
Source


|
| Record name | 115132-84-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
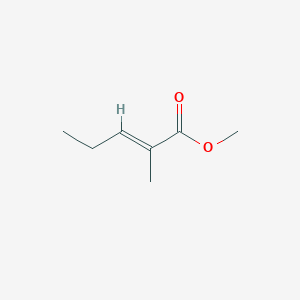

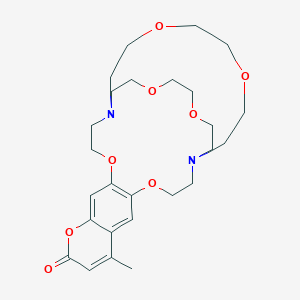
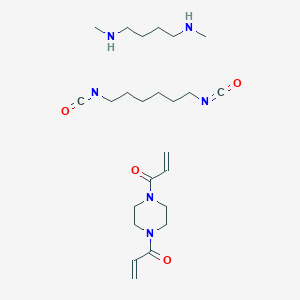
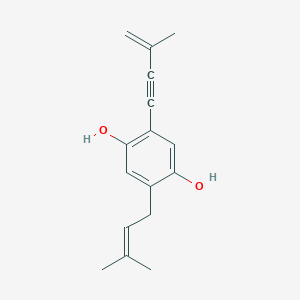
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)


![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)

